molecular formula C14H14FNO B1319329 2-(2,5-Dimethylphenoxy)-5-fluoroaniline CAS No. 937596-39-9

2-(2,5-Dimethylphenoxy)-5-fluoroaniline

Cat. No. B1319329
CAS RN: 937596-39-9
M. Wt: 231.26 g/mol
InChI Key: BDDRIAYSUSZFDI-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide” is a rare and unique chemical provided by Sigma-Aldrich . It’s important to note that the buyer assumes responsibility to confirm the product identity and/or purity .


Synthesis Analysis

The synthesis of related compounds such as “2,2-dimethyl-2H-chromene derivatives” and “2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates” has been described in the literature . These processes involve reactions with commercially available starting materials and are characterized by spectroscopic analysis .


Molecular Structure Analysis

The molecular structure of related compounds like “5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid” (also known as gemfibrozil) and “2-{2-[(2,5-Dimethylphenoxy)methyl]phenyl}-2-(methoxyimino)-N-methylacetamide” have been analyzed . The structure of gemfibrozil contains two molecules in the asymmetric unit, which are linked via two O—H O hydrogen bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,5-Dimethylphenoxy)-5-fluoroaniline” are not available, related compounds have been studied. For instance, “3-Imino (hydrazono)-3H-furan-2-ones” are known to undergo decyclization reactions when attacked by NH- and OH-nucleophiles .

Scientific Research Applications

Fluorescent Molecular Probes

2-(2,5-Dimethylphenoxy)-5-fluoroaniline and its derivatives are used in developing fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, indicating their potential in studying various biological events and processes due to their fluorescence-environment dependence, long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and significant Stokes shift (Diwu et al., 1997).

Fluorographic Detection in Polyacrylamide Gels

In the fluorographic detection of radioactivity in polyacrylamide gels, 2,5-diphenyloxazole derivatives, including compounds related to 2-(2,5-Dimethylphenoxy)-5-fluoroaniline, are used. This technique allows for the efficient and sensitive detection of radioactivity, presenting a simple alternative method for fluorographic analysis (Skinner & Griswold, 1983).

Nonlinear Optics Materials

2-(2,5-Dimethylphenoxy)-5-fluoroaniline and similar compounds are investigated for their potential in nonlinear optics (NLO). They exhibit properties like C–H...F and C–H...π hydrogen bonds, forming dimeric units and two-dimensional networks, which are crucial for NLO applications (Boese et al., 2002).

Radiation-Activated Antitumor Prodrugs

Research indicates the use of 2-(2,5-Dimethylphenoxy)-5-fluoroaniline derivatives in synthesizing novel radiation-activated antitumor prodrugs. These compounds release antitumor agents upon one-electron reductive cleavage in anoxic aqueous solutions, making them promising for the radiotherapy of hypoxic tumor cells (Mori, Hatta & Nishimoto, 2000).

Genetically Encoded Fluorescent Amino Acids

2-(2,5-Dimethylphenoxy)-5-fluoroaniline is also explored in the field of genetically encoded fluorescent amino acids. It facilitates the selective incorporation of fluorophores into proteins at defined sites, which is significant for studying protein dynamics, interactions, and structures (Summerer et al., 2006).

Tritium Detection in Gels

This compound and its derivatives are used in detecting tritium in polyacrylamide gels. The method involves soaking the gel in a solution containing the compound, providing a sensitive means to detect low levels of tritium (Bonner & Laskey, 1974).

Vibrational Spectroscopic Investigation

2-(2,5-Dimethylphenoxy)-5-fluoroaniline plays a role in vibrational spectroscopy. Its spectral properties are investigated for insights into molecular structure and interactions, aiding in the study of molecular dynamics and chemical properties (Priya, Benitta & James, 2011).

Organoaluminium Complexes

The compound is also significant in the synthesis of organoaluminium complexes, which are important in various chemical reactions and materials science (Lee & Liang, 2005).

Mercury Ion Detection

It is used in the development of optical fiber chemical sensors for the detection of mercury ions, demonstrating excellent selectivity and response characteristics (Zhang et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, “2,5-Dimethyl-2,5-hexanediol”, indicates that it causes serious eye irritation . Always refer to the specific safety data sheet for the exact compound for accurate safety and hazard information.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(15)8-12(13)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDRIAYSUSZFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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